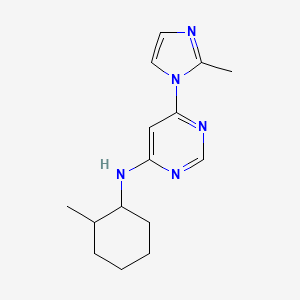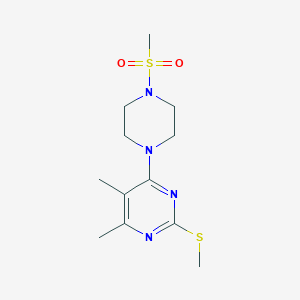![molecular formula C15H23N7S B6441823 4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine CAS No. 2548993-26-4](/img/structure/B6441823.png)
4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines, characterized by its fused six-membered ring structure containing nitrogen atoms. This compound is of particular interest in medicinal chemistry due to its potential biological activities, which could be leveraged for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine typically involves multi-step processes starting from readily available precursors:
Formation of the Pyrimidine Core: : This can be achieved through the condensation of appropriate β-diketones with guanidine derivatives under acidic or basic conditions.
Introduction of the Dimethyl Groups: : This step generally involves alkylation reactions, where methyl groups are introduced using reagents such as methyl iodide in the presence of a base.
Formation of the Methylsulfanyl Group: : Achieved via nucleophilic substitution reactions using methyl thiolates.
Attachment of the Piperazinyl and Triazolyl Substituents: : This often involves the use of click chemistry for the 1,2,3-triazole moiety, reacting azides with alkynes, and subsequent attachment of the piperazine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production may employ similar synthetic routes but optimized for large scale, including continuous flow synthesis to increase yield and reduce reaction times. Additionally, catalyst systems and optimized reaction conditions are used to ensure high purity and efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur at various positions, potentially modifying the pyrimidine ring or the triazole ring, depending on the conditions.
Substitution: : The functional groups allow for various substitution reactions, like halogenation or nitration, especially at the aromatic positions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or oxone (potassium peroxymonosulfate) can be used.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: : Halogenating agents (e.g., bromine or chlorine), nitrating agents (e.g., nitric acid), and electrophilic aromatic substitution conditions are typical.
Major Products Formed
Oxidation leads to sulfoxides or sulfones. Reduction can result in a more saturated ring structure, and substitution reactions can introduce various functional groups to the aromatic system.
Scientific Research Applications
This compound finds applications across various scientific domains:
Chemistry: : Utilized as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: : Investigated for its pharmacological properties, including potential anticancer, antimicrobial, or antifungal activities.
Industry: : Used in developing specialty chemicals or materials with specific properties for industrial applications.
Mechanism of Action
The biological activity of 4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine is often mediated through its interaction with specific molecular targets. These can include enzymes, receptors, or DNA/RNA, leading to alterations in signaling pathways, gene expression, or enzyme activity, ultimately affecting cell function and viability.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-2-(methylthio)-6-(piperazin-1-yl)pyrimidine: : Similar core structure but lacking the triazole group.
4,5-dimethyl-2-(methylsulfanyl)-6-(4-methylpiperazin-1-yl)pyrimidine: : Contains a methyl group instead of the triazole linkage.
2,4,5-trimethylpyrimidine: : A simpler structure with fewer substituents and no sulfur or piperazine groups.
Uniqueness
The uniqueness of 4,5-dimethyl-2-(methylsulfanyl)-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine lies in its multi-functional groups, which confer diverse chemical reactivity and potential biological activities. The combination of pyrimidine, triazole, piperazine, and sulfur-containing groups makes it a versatile scaffold for drug development and chemical research.
Properties
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7S/c1-12-13(2)18-15(23-3)19-14(12)21-9-6-20(7-10-21)8-11-22-16-4-5-17-22/h4-5H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWULOWFCWHUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CCN3N=CC=N3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441750.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441757.png)

![4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441779.png)
![4'-methyl-8-[2-(methylsulfanyl)benzoyl]-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6441787.png)
![5-fluoro-6-methyl-2-[methyl({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B6441793.png)
![6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441801.png)
![4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441807.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6441808.png)
![2-cyclopropyl-4-ethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6441813.png)
![5-chloro-6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441829.png)
![5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441835.png)
![6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441842.png)
